molecular formula C7H10ClNS B2386279 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride CAS No. 2309465-28-7

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride

Cat. No.: B2386279
CAS No.: 2309465-28-7
M. Wt: 175.67
InChI Key: HZKHBJOLXWQTKG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields of research and industry. This compound is characterized by a fused ring system containing both a cyclopentane and a thiophene ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of sulfur-containing compounds with cyclopentane derivatives. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamine hydrochloride
  • 2,3,4-Trisubstituent thiophene derivatives
  • Dithienothiophen-pyrrolobenzothiadiazole derivatives

Uniqueness

5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-7-1-5-3-9-4-6(5)2-7;/h3-4,7H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKHBJOLXWQTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CSC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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